Latanoprost-d4

Description

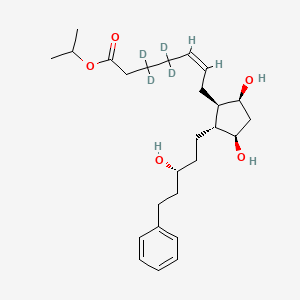

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H40O5 |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1/i4D2,9D2 |

InChI Key |

GGXICVAJURFBLW-XUVAVRMSSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Characterization of Latanoprost-d4

Latanoprost-d4 is the deuterated analog of Latanoprost, a prostaglandin F2α analogue widely utilized in the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] Its primary application in a research and drug development setting is as an internal standard for the quantification of Latanoprost in various biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The inclusion of four deuterium atoms provides a distinct mass difference, allowing for precise and accurate differentiation from the non-labeled parent compound without significantly altering its chemical behavior.

Chemical Properties of this compound

The fundamental chemical properties of this compound are summarized in the table below. These identifiers and descriptors are crucial for its accurate identification and handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | [5] |

| Molecular Formula | C₂₆H₃₆D₄O₅ | [1][4][6] |

| Molecular Weight | 436.6 g/mol | [1][4][5] |

| Synonyms | (+)-Latanoprost-d₄, PhXA41-d₄, 17-phenyl-13,14-dihydro trinor Prostaglandin F2α-d₄ isopropyl ester | [4] |

| Physical Appearance | A solution in methyl acetate | [4] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [4] |

| SMILES | [2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1--INVALID-LINK--O)O">C@HO | [5] |

| InChIKey | GGXICVAJURFBLW-XUVAVRMSSA-N | [4][5] |

Characterization and Analytical Methodologies

The characterization of this compound is essential to confirm its identity, purity, and stability. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Quantification of Latanoprost in Rabbit Aqueous Humor using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example of how this compound is used in a bioanalytical setting.

1. Objective: To develop and validate a rapid, selective, and sensitive method for the quantification of Latanoprost free acid in rabbit aqueous humor (AH) using LC-MS/MS.[7]

2. Materials and Reagents:

-

Latanoprost free acid standard

-

Latanoprost free acid-d4 (as internal standard)[8]

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Isopropanol (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Rabbit aqueous humor (blank)

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent, Waters)

-

Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm)[8]

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[7]

4. Sample Preparation:

-

Aqueous Humor Samples: Protein precipitation is performed by adding methanol.[7]

-

Ciliary Body Samples: Liquid-liquid extraction is conducted using a mixture of ethyl acetate and isopropanol (60:40, v/v).[7]

-

A known concentration of Latanoprost free acid-d4 internal standard is added to all samples and calibration standards.

5. Chromatographic Conditions:

-

Mobile Phase: A gradient elution using a mixture of acetonitrile with 0.1% formic acid and ammonium acetate.[8]

-

Flow Rate: 0.25 mL/min.[8]

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

Injection Volume: 5-10 µL.

6. Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[7][8]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[8]

-

MRM Transitions:

-

Collision Energy: Optimized for each transition, typically in the range of 6–40 V.[7]

7. Data Analysis:

-

The concentration of Latanoprost free acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

-

The method is validated for linearity, accuracy, precision, selectivity, and stability as per regulatory guidelines.[7]

Signaling Pathway of Latanoprost

Latanoprost is a prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[2][9][10] Latanoprost acid is a selective prostaglandin F2α receptor (FP receptor) agonist.[10][11] The activation of FP receptors in the ciliary muscle and trabecular meshwork is believed to increase the uveoscleral outflow of aqueous humor, which is the primary mechanism for reducing intraocular pressure (IOP).[9][10][11]

Caption: Latanoprost mechanism of action from prodrug to IOP reduction.

Experimental Workflow: Bioanalytical Quantification

The use of this compound as an internal standard is a critical component of the bioanalytical workflow for quantifying Latanoprost in biological samples. This workflow ensures the reliability of the results by correcting for variations in sample preparation and instrument response.

Caption: Workflow for Latanoprost quantification using this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. mdpi.com [mdpi.com]

- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C26H40O5 | CID 137833616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. labeling.pfizer.com [labeling.pfizer.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Latanoprost-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Latanoprost-d4. The information presented is critical for ensuring the integrity of this compound in research and pharmaceutical development settings. While the data is primarily based on its non-deuterated analogue, Latanoprost, the principles of stability and degradation are directly applicable to this compound due to their structural similarity.

Core Stability Profile

Latanoprost is a prostaglandin F2α analogue, characterized as an isopropyl ester prodrug. Its stability is influenced by several environmental factors, including temperature, light, and pH. The primary degradation pathway is the hydrolysis of the isopropyl ester to form the biologically active Latanoprost acid.

Storage Recommendations

To maintain the integrity of this compound, the following storage conditions are recommended:

-

Unopened Containers: Should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light.[1][2]

-

Opened Containers: Once opened, the solution can be stored at room temperature, up to 25°C (77°F), for up to six weeks.[2][3] It should still be protected from light.

-

Shipping: During shipment, Latanoprost may be maintained at temperatures up to 40°C (104°F) for a period not exceeding 8 days.[2][4]

Quantitative Stability Data

The stability of Latanoprost has been assessed under various stress conditions. The following tables summarize the key quantitative findings.

Table 1: Thermal Stability of Latanoprost

| Temperature (°C) | Stability Assessment | Time for 10% Degradation (t90) |

| 4 | Stable for at least 30 days | Not Applicable |

| 25 | Stable for at least 30 days | Not Applicable |

| 50 | Degradation observed | 8.25 days[5][6] |

| 70 | Rapid degradation | 1.32 days[5][6] |

Table 2: Photostability of Latanoprost

| Light Source | Exposure Duration | Observation |

| Ultraviolet A (UVA) | 4 hours | Less effective in causing degradation |

| Ultraviolet B (UVB) | 4 hours | Rapid degradation observed[5][6] |

Degradation Pathway

The primary degradation pathway for Latanoprost is hydrolysis. Under various stress conditions such as acidic or alkaline environments and elevated temperatures, the isopropyl ester moiety is cleaved to form Latanoprost acid (Impurity H).[7]

Figure 1. Primary degradation pathway of this compound.

Experimental Protocols

The stability of Latanoprost is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

HPLC Method for Stability Testing

A common approach for the analysis of Latanoprost and its degradation products involves reversed-phase HPLC with UV detection.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase column, such as a Spherisorb ODS2 C18 (250mm x 4.6mm, 5µm), is often used.[2]

-

Mobile Phase: A mixture of organic solvents and a buffer. For example, a combination of methanol, acetonitrile, and a phosphate buffer (pH 5.2) in a ratio of 55:45:05 (v/v/v) has been reported.[2]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[2]

-

Detection: UV detection at a wavelength of 239 nm is suitable for quantification.[2]

-

Sample Preparation: Samples are diluted with the mobile phase to an appropriate concentration for analysis.

Forced Degradation Studies

To understand the degradation pathways and to validate the stability-indicating nature of the analytical method, forced degradation studies are performed. These studies expose Latanoprost to harsh conditions to accelerate its degradation.

References

- 1. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. The stabilization mechanism of latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Latanoprost-d4: Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Latanoprost-d4, a deuterated analog of Latanoprost, which is widely used as an internal standard in analytical chemistry. This document outlines the typical specifications found in a Certificate of Analysis, details the analytical methodologies for purity assessment, and presents visual workflows and structural diagrams to support research and drug development activities.

This compound: An Overview

This compound is a stable isotope-labeled version of Latanoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension.[1] The incorporation of four deuterium atoms at the 3, 3', 4, and 4' positions of the heptenoic acid side chain makes it an ideal internal standard for the quantification of Latanoprost in biological matrices and pharmaceutical formulations using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, the following table summarizes the typical specifications for this compound.

| Parameter | Typical Specification | Analytical Method |

| Appearance | A solution in methyl acetate | Visual Inspection |

| Molecular Formula | C₂₆H₃₆D₄O₅ | Mass Spectrometry |

| Formula Weight | 436.6 g/mol | Mass Spectrometry |

| Purity | ≥99% deuterated forms (d₁-d₄) | HPLC, LC-MS |

| Chemical Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Solubility | DMF: 100 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.05 mg/ml | Solubility Test |

| Storage | -20°C | - |

Data compiled from multiple supplier technical data sheets.[1][2][3][4]

Experimental Protocols for Purity and Identity Assessment

The determination of purity and confirmation of the chemical identity of this compound involves a combination of chromatographic and spectroscopic techniques.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for determining the purity of this compound and quantifying any related substances or impurities.

-

Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

-

Instrumentation: A standard HPLC system equipped with a UV detector is commonly used.

-

Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., 0.05% trifluoroacetic acid in acetonitrile).[5]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently employed.[5]

-

Detection: UV detection at 210 nm is suitable for latanoprost and its analogs, as they exhibit weak absorbance at this wavelength.[5][6]

-

Procedure:

-

A standard solution of this compound is prepared in a suitable diluent (e.g., 50:50 v/v acetonitrile:water).[5]

-

The sample is injected into the HPLC system.

-

The chromatogram is recorded, and the peak area of this compound is measured.

-

Purity is calculated by comparing the main peak area to the total area of all peaks in the chromatogram. The method must be sensitive enough to detect and quantify impurities at levels as low as 0.1%.[6]

-

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Quantification

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of this compound and for its quantification at very low concentrations.

-

Principle: This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. The use of a deuterated internal standard like this compound allows for accurate quantification through isotope dilution.[7]

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

-

Sample Preparation: For biological samples, a protein precipitation step is often required, followed by extraction.[7]

-

Chromatography: An octylsilica (C8) or C18 column with an isocratic or gradient elution is used.[7]

-

Mass Spectrometry: Detection is performed in the positive ion selected reaction monitoring (SRM) mode.[7] Specific precursor-to-product ion transitions for both Latanoprost and this compound are monitored.

-

Procedure:

-

Prepare calibration standards and quality control samples by spiking known amounts of Latanoprost and a fixed amount of this compound into the matrix.

-

Extract the analytes from the samples.

-

Inject the extracted samples into the LC-MS/MS system.

-

The ratio of the peak area of Latanoprost to that of this compound is used to construct a calibration curve and quantify the amount of Latanoprost in unknown samples.

-

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are powerful techniques for confirming the chemical structure of this compound and verifying the position of the deuterium labels.

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.

-

Procedure:

-

A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The NMR spectrum is acquired.

-

The obtained spectrum is compared with the known spectrum of Latanoprost. The absence of signals at the positions of deuteration confirms the isotopic labeling.

-

Visualizing Analytical Workflows and Chemical Structures

4.1. General Analytical Workflow for this compound Purity Assessment

The following diagram illustrates the typical workflow for the analysis of a this compound sample.

4.2. Chemical Structures of Latanoprost and this compound

This diagram shows the chemical structure of Latanoprost and highlights the positions of deuterium substitution in this compound.

Note: The images in the diagram are illustrative representations of the chemical structures.

This technical guide provides a foundational understanding of the analytical chemistry of this compound. For specific applications, it is crucial to refer to the batch-specific Certificate of Analysis provided by the supplier and to validate analytical methods according to the relevant regulatory guidelines.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - Biochemicals - CAT N°: 10006556 [bertin-bioreagent.com]

- 5. jocpr.com [jocpr.com]

- 6. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Isotopic Enrichment of Latanoprost-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Latanoprost-d4, a crucial internal standard for the accurate quantification of Latanoprost in biological matrices. This document details the synthetic pathways, experimental protocols, and analytical methods used to characterize this deuterated analog.

Introduction to Latanoprost and its Deuterated Analog

Latanoprost is a prostaglandin F2α analog used to treat glaucoma and ocular hypertension. Accurate determination of its concentration in preclinical and clinical studies is paramount. This compound, containing four deuterium atoms on the α-chain (heptenoic acid side chain), serves as an ideal internal standard for mass spectrometry-based bioanalysis due to its similar chemical and physical properties to the unlabeled drug, with a distinct mass difference. The deuterium atoms are located at the 3, 3', 4, and 4' positions of the heptenoic acid side chain.

Synthesis of this compound

The synthesis of this compound generally follows the well-established synthetic routes for Latanoprost, with the key modification being the introduction of deuterium atoms into the α-side chain precursor. A common strategy involves the synthesis of a deuterated phosphonium ylide, which is then coupled with a core cyclopentane aldehyde derived from the Corey lactone.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. The key disconnections are the Wittig reaction to form the C5-C6 double bond and the Horner-Wadsworth-Emmons reaction to attach the ω-chain. The deuterium atoms are introduced via catalytic deuteration of an alkyne precursor to the α-chain.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established methods for prostaglandin synthesis and deuterium labeling.

2.2.1. Synthesis of the Deuterated α-Side Chain Precursor

The key to synthesizing this compound is the preparation of the tetradeuterated α-side chain. This is typically achieved through the catalytic deuteration of an alkyne precursor.

Protocol: Catalytic Deuteration of Ethyl 5-heptynoate

-

Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a balloon filled with deuterium gas (D₂) is charged with Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead).

-

Reaction Mixture: A solution of ethyl 5-heptynoate in ethyl acetate is added to the flask.

-

Deuteration: The flask is evacuated and backfilled with D₂ gas three times. The reaction mixture is stirred vigorously under a D₂ atmosphere at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete conversion of the alkyne to the deuterated alkene.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield ethyl (Z)-3,4-dideuterio-5-heptenoate.

-

Second Deuteration: The resulting alkene is then subjected to a second round of catalytic deuteration using deuterium gas and a palladium on carbon (Pd/C) catalyst to reduce the double bond and introduce two additional deuterium atoms, yielding ethyl 3,3,4,4-tetradeuteroheptanoate.

-

Conversion to Alkyl Halide: The deuterated ester is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by conversion to an alkyl halide (e.g., bromide or iodide) using standard methods (e.g., PBr₃ or I₂/PPh₃). This provides the (3,3,4,4-tetradeuteroheptyl) halide.

2.2.2. Synthesis of the Deuterated Phosphonium Ylide

The deuterated alkyl halide is then converted to the corresponding phosphonium salt, which is the precursor to the Wittig reagent.

Protocol: Preparation of (3,3,4,4-Tetradeuteroheptyl)triphenylphosphonium Bromide

-

Reaction: A solution of (3,3,4,4-tetradeuteroheptyl) bromide and triphenylphosphine in a suitable solvent like toluene or acetonitrile is heated to reflux.

-

Precipitation: The phosphonium salt, being insoluble in the nonpolar solvent, precipitates out of the solution upon cooling.

-

Isolation: The solid is collected by filtration, washed with a nonpolar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and dried under vacuum to yield the desired phosphonium salt.

2.2.3. Synthesis of the Corey Lactone Aldehyde

The Corey lactone is a common starting material for the synthesis of many prostaglandins. It is converted to the corresponding aldehyde, which will react with the deuterated ylide.

Protocol: Oxidation of Corey Lactone Diol

-

Protection: The two hydroxyl groups of the Corey lactone diol are protected using a suitable protecting group, for example, as tetrahydropyranyl (THP) ethers or silyl ethers (e.g., TBDMS).

-

Reduction-Oxidation: The lactone is reduced to the corresponding lactol (a hemiacetal) using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H). The resulting lactol is then oxidized to the aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

2.2.4. The Wittig Reaction and Completion of the Synthesis

The final key step is the Wittig reaction to couple the deuterated side chain with the prostaglandin core.

Protocol: Wittig Reaction and Final Steps

-

Ylide Generation: The (3,3,4,4-tetradeuteroheptyl)triphenylphosphonium bromide is suspended in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydride, is added to deprotonate the phosphonium salt and generate the corresponding ylide.

-

Coupling: The solution of the Corey lactone-derived aldehyde is added to the ylide solution at low temperature (e.g., -78 °C). The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Deprotection and Esterification: The protecting groups on the hydroxyl functions are removed under appropriate conditions (e.g., acidic conditions for THP ethers or fluoride ions for silyl ethers). The carboxylic acid is then esterified with isopropyl iodide or 2-iodopropane in the presence of a base like DBU to yield this compound.

-

Purification: The final product is purified by column chromatography on silica gel to yield pure this compound.

Data Presentation: Isotopic Enrichment and Purity

The isotopic enrichment of this compound is a critical parameter that determines its suitability as an internal standard. High isotopic purity is desirable to minimize interference from the unlabeled analyte. The data is typically obtained using high-resolution mass spectrometry.

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98% | HPLC, ¹H NMR |

| Isotopic Purity (d₄) | ≥ 99% | Mass Spectrometry |

| Isotopic Distribution | Mass Spectrometry | |

| d₀ | < 0.1% | |

| d₁ | < 0.5% | |

| d₂ | < 1.0% | |

| d₃ | < 2.0% | |

| d₄ | ≥ 95% |

Analytical Characterization and Isotopic Purity Determination

The accurate determination of the isotopic enrichment and distribution of this compound is crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis.

LC-MS/MS Method

A validated LC-MS/MS method is used to separate this compound from any potential impurities and to determine its isotopic distribution.

Typical LC-MS/MS Parameters:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of Latanoprost and its metabolites |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | |

| Latanoprost | m/z 433.3 → [Product Ion] |

| this compound | m/z 437.3 → [Product Ion] |

Workflow for Isotopic Purity Assessment

The following workflow outlines the process for determining the isotopic purity of a synthesized batch of this compound.

Caption: Workflow for determining the isotopic purity of this compound.

Conclusion

The isotopic enrichment of this compound is a well-defined process that leverages established prostaglandin synthesis methodologies with specific deuterium labeling techniques. The catalytic deuteration of an alkyne precursor to the α-side chain is a robust method for introducing the four deuterium atoms. Rigorous analytical characterization, primarily by LC-MS/MS, is essential to confirm the chemical and isotopic purity of the final product, ensuring its reliability as an internal standard in quantitative bioanalytical assays. This guide provides the foundational knowledge for researchers and drug development professionals to understand and potentially implement the synthesis and analysis of this compound.

Methodological & Application

Application Notes & Protocols for the Quantification of Latanoprost using Latanoprost-d4 by LC-MS/MS

These application notes provide a comprehensive guide for the quantitative analysis of Latanoprost in various biological matrices using a deuterated internal standard, Latanoprost-d4, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and drug development professionals.

1. Introduction

Latanoprost is a prostaglandin F2α analogue used to control the progression of glaucoma and ocular hypertension. Accurate quantification of Latanoprost in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. LC-MS/MS offers high sensitivity and selectivity for this purpose. This compound, a stable isotope-labeled version of Latanoprost, is the ideal internal standard for this analysis as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[1][2][3]

2. Experimental Protocols

The following protocols describe the general procedures for sample preparation and LC-MS/MS analysis of Latanoprost. These should be optimized based on the specific matrix and available instrumentation.

2.1. Materials and Reagents

-

Latanoprost and this compound reference standards

-

Blank biological matrix (e.g., plasma, aqueous humor, cosmetic serum) for calibration standards and quality controls

2.2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Latanoprost and this compound in methanol. Store at -20°C.[4]

-

Working Standard Solutions: Prepare serial dilutions of the Latanoprost primary stock solution in the appropriate solvent (e.g., methanol or a mixture of mobile phases) to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution to a fixed concentration (e.g., 600 ng/mL in methyl acetate or a suitable concentration in the reconstitution solvent).[2]

2.3. Sample Preparation

The choice of sample preparation method depends on the biological matrix. Two common methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

2.3.1. Protein Precipitation (for Aqueous Humor) [2]

-

To 100 µL of aqueous humor sample, add 80 µL of methanol.

-

Add 20 µL of the IS working solution.

-

Vortex mix for 60 seconds to precipitate proteins.

-

Centrifuge the mixture (e.g., at 13,000 rpm for 15 minutes at 4°C).[2]

-

Collect the supernatant and inject a portion into the LC-MS/MS system.

2.3.2. Liquid-Liquid Extraction (for Plasma or Ciliary Body) [2][3]

-

To 100 µL of plasma or a homogenized ciliary body sample, add the IS working solution.

-

Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and isopropanol, 60:40 v/v).[2]

-

Vortex mix for an extended period (e.g., 20 minutes).

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase and inject it into the LC-MS/MS system.[3]

2.4. LC-MS/MS Analysis

The following are typical starting parameters for LC-MS/MS method development.

2.4.1. Liquid Chromatography

| Parameter | Typical Conditions |

| Column | C8 or C18 column (e.g., Waters Acquity BEH C8, 150 mm x 2.1 mm, 1.8 µm)[3] or Kinetex biphenyl 100A (2.1 mm x 100 mm, 2.6 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in water or 5 mM ammonium acetate with 0.02% formic acid in water[3][4][5] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate in acetonitrile/water (95/5, v/v) with 0.02% formic acid[3][4][5] |

| Flow Rate | 0.25 mL/min[5] |

| Gradient | A gradient elution is typically used to separate Latanoprost from matrix components. An example gradient could start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.[4] |

| Injection Volume | 10 µL[2][4] |

| Column Temperature | 35°C[6] |

2.4.2. Mass Spectrometry

| Parameter | Typical Conditions |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Latanoprost MRM Transition | To be determined by direct infusion of the standard. |

| This compound MRM Transition | To be determined by direct infusion of the standard. The precursor ion will be approximately 4 m/z higher than Latanoprost. |

| Ion Source Temperature | To be optimized for the specific instrument. |

| Gas Flows (Nebulizer, Heater) | To be optimized for the specific instrument. |

3. Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA). Key validation parameters include:

-

Linearity: The method should be linear over a defined concentration range. Correlation coefficients (r²) should be >0.99.[4][5]

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[4][5]

-

Selectivity and Specificity: The method should be free from interference from endogenous matrix components.

-

Matrix Effect: The effect of the sample matrix on ionization efficiency should be evaluated.

-

Recovery: The extraction efficiency of the sample preparation method should be determined.[4][5]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be established.[7]

4. Quantitative Data Summary

The following tables summarize typical quantitative data from published methods.

Table 1: LC-MS/MS Method Parameters

| Parameter | Reference Method 1[4][5] | Reference Method 2[2][3] |

| LC System | Waters Acquity UPLC | Not Specified |

| Column | Kinetex biphenyl 100A (2.1 mm × 100 mm, 2.6 µm) | Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase A | 5 mM ammonium acetate with 0.02% formic acid | 0.1% Formic acid in water |

| Mobile Phase B | 5 mM ammonium acetate in acetonitrile/water (95/5; v/v) with 0.02% formic acid | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.25 mL/min | Not Specified |

| MS System | Waters Xevo TQ | Xevo TQ-XS |

| Ionization | ESI+ | ESI+ or UniSpray |

Table 2: Method Validation Summary

| Parameter | Reference Method 1[4][5] (Cosmetic Serum) | Reference Method 2[2] (Aqueous Humor & Ciliary Body) | Reference Method 3[7] (Cosmetics) |

| Linearity Range | 1 - 500 µg/g | 10 - 160 ng/mL (AH), 80 - 1280 ng/g (CB) | 0.25 - 50 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.990 | Not Specified | > 0.9992 |

| Accuracy (% Error) | < 11% | < 15% | Not Specified |

| Precision (CV%) | < 11% | < 15% | Not Specified |

| Recovery | > 90% | Not Specified | Not Specified |

| LOD | Not Specified | 30.66 pg/mL (AH), 237.75 pg/g (CB) | 0.01 mg/kg |

| LOQ | Not Specified | Not Specified | 0.03 mg/kg |

5. Visualizations

Caption: Sample Preparation Workflow for Latanoprost Analysis.

Caption: LC-MS/MS Analysis Workflow.

References

- 1. This compound - Biochemicals - CAT N°: 10006556 [bertin-bioreagent.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

- 7. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Latanoprost in Human Plasma using Latanoprost-d4 by LC-MS/MS

Introduction

Latanoprost is a prostaglandin F2α analogue widely used as a first-line treatment for open-angle glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that, after topical administration to the eye, is rapidly hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[1][2] This active metabolite reduces intraocular pressure by increasing the outflow of aqueous humor.[3]

While latanoprost is administered locally, a small portion is systemically absorbed, leading to very low concentrations in the plasma.[2][3] The peak plasma concentration of latanoprost acid is reached within 5 minutes of topical application and is rapidly eliminated, with a plasma half-life of approximately 17 minutes.[2][3][4][5] Accurate and sensitive quantification of latanoprost and its active acid form in plasma is crucial for pharmacokinetic studies, dose-response evaluations, and systemic exposure assessment in pediatric and adult populations.[6][7]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of latanoprost in human plasma. The method utilizes a stable isotope-labeled internal standard, Latanoprost-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[8][9] The protocol is designed for researchers, scientists, and drug development professionals engaged in bioanalytical studies.

Experimental Protocols

Materials and Reagents

-

Analytes: Latanoprost (USP Reference Standard or equivalent), this compound (Internal Standard, IS)[8]

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Isopropanol (HPLC grade), Formic Acid (LC-MS grade)

-

Water: Deionized or Milli-Q water

-

Plasma: Blank human plasma (K2-EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

-

Analytical Column: Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm) or equivalent reversed-phase column.[9]

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of Latanoprost and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Prepare serial dilutions of the Latanoprost stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.

-

Calibration Standards and Quality Controls: Prepare CS and QC samples by spiking appropriate amounts of the Latanoprost working solutions into blank human plasma. A typical calibration curve range is 0.5-50 ng/mL.[9]

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following protocol is based on established methods for extracting latanoprost from plasma.[9][10]

-

Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube (except for blank samples) and vortex briefly.

-

Add 500 µL of an extraction solvent mixture of ethyl acetate and isopropanol (60:40, v/v).[10]

-

Vortex mix for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.[9]

-

Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm)[9] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 8 minutes[9] |

| Gradient Elution | A linear gradient is typically employed to ensure separation from matrix components. |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Analyte | MRM Transition (m/z) |

| Latanoprost | 433.3 → 337.2 |

| This compound | 437.3 → 341.2 |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

(Note: MRM transitions and voltages should be optimized for the specific instrument used.)

Method Validation and Performance

The bioanalytical method was validated according to FDA guidelines. The performance characteristics are summarized below.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.5 - 50 ng/mL[9] |

| Correlation Coefficient (r²) | > 0.99[9] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[9] |

| Intra- and Inter-day Precision (%RSD) | < 15%[9] |

| Accuracy (%RE) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Visualization of Protocols

Experimental Workflow

The overall workflow for the quantification of latanoprost in plasma is illustrated in the diagram below.

Caption: Workflow for Latanoprost Quantification in Plasma.

Latanoprost Bioactivation Pathway

Latanoprost is a prodrug that is metabolically activated to its free acid form, which is the pharmacologically active molecule.

Caption: Bioactivation and Metabolism of Latanoprost.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of latanoprost in human plasma. The use of a deuterated internal standard, this compound, ensures accuracy and compensates for potential matrix interferences. This validated protocol is well-suited for pharmacokinetic and toxicokinetic studies, supporting the clinical development and therapeutic drug monitoring of latanoprost.

References

- 1. mdpi.com [mdpi.com]

- 2. Latanoprost Monograph for Professionals - Drugs.com [drugs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. This compound - Biochemicals - CAT N°: 10006556 [bertin-bioreagent.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: High-Throughput Bioanalysis of Latanoprost using Latanoprost-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost is a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is rapidly hydrolyzed in the cornea to its biologically active free acid form.[2][3] Accurate quantification of latanoprost and its active metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the sensitive and robust quantification of latanoprost and its free acid in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Latanoprost-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the preferred method for quantitative bioanalysis using LC-MS as it corrects for variability during sample preparation and potential matrix effects, ensuring high accuracy and precision.[4][5]

Principle

This method utilizes the principle of stable isotope dilution, where a known concentration of a deuterated analog of the analyte (this compound) is added to the biological sample at the beginning of the extraction process.[6] Latanoprost and this compound are co-extracted and analyzed by LC-MS/MS. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar extraction recovery and ionization efficiency.[4] Quantification is achieved by measuring the ratio of the analyte's mass spectrometric response to that of the internal standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix. Below are protocols for plasma, aqueous humor, and ciliary body.

1.1. Plasma: Liquid-Liquid Extraction (LLE)

This protocol is adapted for the simultaneous quantification of latanoprost and latanoprost free acid in plasma.[2]

-

Aliquot: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 20 µL of a 600 ng/mL solution) to each plasma sample, standard, and quality control (QC) sample.[6]

-

Extraction: Add 1 mL of an extraction solvent mixture of ethyl acetate and isopropanol (60:40, v/v).[2][6]

-

Vortex: Vortex the tubes for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to separate the organic and aqueous layers.[6]

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase (e.g., water/acetonitrile 55:45, v/v).[6]

-

Injection: Inject a 10 µL aliquot into the LC-MS/MS system.[6]

1.2. Aqueous Humor: Protein Precipitation (PPT)

This protocol is suitable for the analysis of latanoprost free acid in aqueous humor.[6]

-

Aliquot: To 100 µL of aqueous humor, add 80 µL of methanol.[6]

-

Internal Standard Spiking: Add 20 µL of this compound free acid working solution (600 ng/mL in methyl acetate).[3][6]

-

Vortex: Vortex the mixture for 60 seconds.[6]

-

Centrifugation: Centrifuge at 13,000 rpm for 15 minutes at 4°C to precipitate proteins.[6]

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter.[6]

-

Injection: Inject a 10 µL aliquot of the filtrate into the LC-MS/MS system.[6]

1.3. Ciliary Body: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of latanoprost free acid from ciliary body tissue.[6]

-

Homogenization: Homogenize the ciliary body tissue sample.

-

Aliquot and Spiking: To the homogenized tissue, add 1 mL of ethyl acetate:isopropanol (60:40, v/v) and 20 µL of a 600 ng/mL this compound internal standard solution.[6]

-

Extraction: Manually break up the tissue with scissors followed by mixing for 20 minutes.[6]

-

Centrifugation: Centrifuge at 13,000 rpm for 15 minutes at 4°C.[6]

-

Supernatant Collection: Transfer the organic layer to a clean tube.

-

Evaporation: Evaporate the combined organic phases to dryness under vacuum.[6]

-

Reconstitution: Reconstitute the residue with 150 µL of water/acetonitrile (55:45, v/v).[6]

-

Injection: Inject 10 µL for LC-MS/MS analysis.[6]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

2.1. Liquid Chromatography

| Parameter | Condition |

| Column | Thermo Scientific Hypersil GOLD C8 (150 mm x 1.0 mm, 3 µm)[6] or Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in Water[2] |

| Mobile Phase B | Acetonitrile[2] |

| Elution | Isocratic or Gradient. An example isocratic elution is water/acetonitrile (55:45, v/v).[6] A gradient example starts at 5% B for 4 minutes.[7] |

| Flow Rate | 0.4 - 1.0 mL/min[1][8] |

| Column Temperature | 25°C[6] |

| Injection Volume | 10 µL[6] |

2.2. Mass Spectrometry

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer[6] |

| Ionization Source | Electrospray Ionization (ESI)[6] or Unispray[2] |

| Polarity | Positive Ion Mode[2] |

| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[6] |

| MRM Transitions | To be determined by direct infusion of latanoprost and this compound standards. |

Quantitative Data Summary

The following tables summarize the performance characteristics of the bioanalytical method using this compound as an internal standard.

Table 1: Linearity and Sensitivity

| Analyte | Matrix | Linearity Range | LLOQ | LOD | r² | Reference |

| Latanoprost Free Acid | Aqueous Humor | 10 - 160 ng/mL | - | 30.66 pg/mL | >0.99 | [6] |

| Latanoprost Free Acid | Ciliary Body | 80 - 1280 ng/g | - | 237.75 pg/g | >0.99 | [6] |

| Latanoprost & Latanoprost Free Acid | Plasma | 0.5 - 50 ng/mL | 0.5 ng/mL | - | >0.99 | [2] |

| Latanoprost | Cosmetic Serum | 1 - 500 µg/g | - | - | >0.99 | [7] |

| Latanoprost | Ophthalmic Solution | 40 - 60 µg/mL | 0.35 µg/mL | 0.025 µg/mL | 0.999 | [9][10] |

Table 2: Accuracy and Precision

| Matrix | QC Level | Concentration | Accuracy (% Bias) | Precision (%RSD) | Reference |

| Aqueous Humor & Ciliary Body | LQC, MQC, HQC | Within Linearity Range | < 15% | < 15% | [6] |

| Plasma | LQC, MQC, HQC | Within Linearity Range | < 15% | < 15% | [2] |

LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control

Visualizations

Experimental Workflow

References

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. bioanalytical method validation: Topics by Science.gov [science.gov]

- 9. mdpi.com [mdpi.com]

- 10. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Latanoprost Acid in Aqueous Humor

Abstract

This application note provides detailed protocols for the sample preparation of latanoprost acid, the active metabolite of latanoprost, from aqueous humor for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two robust and validated methods are presented: protein precipitation (PPT) and liquid-liquid extraction (LLE). These protocols are designed for researchers, scientists, and drug development professionals working on the bioanalysis of prostaglandin analogs in ocular matrices. A summary of the quantitative performance for the protein precipitation method is included, demonstrating its suitability for high-throughput applications.

Introduction

Latanoprost is a prostaglandin F2α analogue and a widely prescribed topical medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[1] To understand the pharmacokinetics and pharmacodynamics of latanoprost, it is essential to accurately quantify the concentration of latanoprost acid in the aqueous humor.

The low volume of aqueous humor samples and the low concentrations of the analyte present significant challenges for bioanalytical method development. This application note details two effective sample preparation techniques—protein precipitation and liquid-liquid extraction—for the sensitive and reliable quantification of latanoprost acid in aqueous humor using LC-MS/MS.

Materials and Reagents

-

Latanoprost acid reference standard

-

Latanoprost acid-d4 (internal standard)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade ethyl acetate

-

LC-MS grade isopropanol

-

Formic acid

-

Ammonium formate

-

Ultrapure water

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

-

Autosampler vials

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and simple method for the removal of proteins from aqueous humor samples.

Procedure:

-

To 100 µL of aqueous humor sample in a microcentrifuge tube, add 20 µL of internal standard solution (latanoprost acid-d4).

-

Add 80 µL of ice-cold methanol to precipitate the proteins.[2][3]

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C.[2]

-

Collect the supernatant using a 1 mL syringe.[2]

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[2]

-

Inject 10 µL of the filtrate into the LC-MS/MS system for analysis.[2]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol offers a higher degree of sample cleanup compared to protein precipitation and is suitable for methods requiring lower limits of detection.

Procedure:

-

To 100 µL of aqueous humor sample in a microcentrifuge tube, add 20 µL of internal standard solution (latanoprost acid-d4).

-

Add 1 mL of extraction solvent (ethyl acetate:isopropanol, 60:40 v/v).[2][4]

-

Vortex the mixture for 20 minutes.

-

Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C to separate the aqueous and organic layers.[2]

-

Carefully transfer the organic layer to a new microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 150 µL of the mobile phase (e.g., water:acetonitrile, 55:45 v/v).[2]

-

Transfer the reconstituted sample to an autosampler vial.

-

Inject 10 µL of the sample into the LC-MS/MS system for analysis.[2]

Quantitative Data Summary

The following table summarizes the performance characteristics of the protein precipitation method for the analysis of latanoprost acid in rabbit aqueous humor.[2][4]

| Parameter | Result |

| Linearity Range | 10–160 ng/mL |

| Limit of Detection (LOD) | 30.66 pg/mL |

| Accuracy | Within ±15% of the nominal concentration |

| Precision (RSD%) | < 15% |

Visualized Workflows

Caption: Protein Precipitation Workflow for Latanoprost Acid.

References

- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Latanoprost Free Acid using Latanoprost-d4 Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of Latanoprost free acid in biological matrices using a stable isotope-labeled internal standard, Latanoprost-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Latanoprost is a prostaglandin F2α analogue used as a topical medication to control the progression of glaucoma and in the management of ocular hypertension. It is a prodrug that is hydrolyzed to its active form, Latanoprost free acid, in the cornea. Accurate quantification of Latanoprost free acid is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a deuterated internal standard, this compound, provides high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response. This protocol details the Multiple Reaction Monitoring (MRM) transitions and mass spectrometry parameters for the sensitive and specific quantification of Latanoprost free acid.

Quantitative Data

The following tables summarize the key mass spectrometry parameters for the analysis of Latanoprost free acid and its deuterated internal standard, this compound.

Table 1: MRM Transitions for Latanoprost Free Acid and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Latanoprost Free Acid | 391.2 | 355.2 | Primary quantifying transition |

| 337.2 | Confirming transition | ||

| 91.1 | Confirming transition | ||

| This compound (Internal Standard) | 395.2 | 359.2 | Primary quantifying transition |

| 341.2 | Confirming transition | ||

| 91.1 | Confirming transition |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

| Collision Energy | Optimization required within the range of 6 - 40 V |

| Dwell Time | 100 ms |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

Experimental Protocol

This protocol outlines the sample preparation, liquid chromatography, and mass spectrometry conditions for the analysis of Latanoprost free acid.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of the biological matrix sample (e.g., plasma, aqueous humor), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 500 µL of a mixture of ethyl acetate and isopropanol (90:10, v/v).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

Mass Spectrometry

The mass spectrometer should be tuned and calibrated according to the manufacturer's recommendations. The parameters in Table 2 should be used as a starting point, with the collision energy for each MRM transition optimized to achieve the maximum signal intensity.

Experimental Workflow

Caption: Workflow for Latanoprost Free Acid Quantification.

Signaling Pathway (Illustrative)

While Latanoprost itself doesn't have a classical signaling pathway, its mechanism of action involves the prostaglandin F receptor. The following diagram illustrates this interaction.

Caption: Latanoprost Mechanism of Action.

Application Note: Solid-Phase Extraction Protocols for the Quantification of Latanoprost in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost is a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension. Accurate quantification of latanoprost and its active metabolite, latanoprost acid, in biological matrices such as plasma, serum, and aqueous humor is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes interfering substances from complex biological samples, leading to cleaner extracts and improved analytical sensitivity and accuracy.

This application note provides detailed protocols for the solid-phase extraction of latanoprost from biological matrices using two common types of SPE cartridges: a traditional reversed-phase C18 silica-based cartridge and a polymeric reversed-phase Oasis HLB cartridge. The subsequent analysis is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: Solid-Phase Extraction using a C18 Cartridge

This protocol is a general procedure for the extraction of latanoprost using a C18 SPE cartridge. Optimization may be required depending on the specific biological matrix and analytical instrumentation.

Materials and Reagents:

-

C18 SPE Cartridges (e.g., 50 or 100 mg/1 mL)

-

Latanoprost analytical standard

-

Internal Standard (IS) solution (e.g., deuterated latanoprost)

-

Methanol (HPLC or LC/MS grade)

-

Acetonitrile (HPLC or LC/MS grade)

-

Trifluoroacetic Acid (TFA)

-

Formic Acid

-

Ultrapure water (Milli-Q or equivalent)

-

Biological matrix (e.g., plasma, aqueous humor)

-

SPE manifold

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or Speed-Vap)

Sample Pre-treatment:

-

Thaw biological samples (e.g., plasma, serum, aqueous humor) on ice.

-

To 500 µL of the sample, add the internal standard solution.

-

For plasma or serum, perform protein precipitation by adding 1 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 13,000 rpm for 15 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube.

-

Acidify the sample by adding 0.1-0.5% TFA to ensure a pH < 3.[2] For aqueous humor, which has low protein content, protein precipitation may be omitted, and the sample can be directly acidified.[1]

SPE Procedure:

-

Conditioning: Pass 3 mL of methanol through the C18 cartridge.[2]

-

Equilibration: Pass 2 mL of ultrapure water with 0.1% TFA through the cartridge.[2] Do not allow the cartridge to dry.

-

Loading: Slowly load the pre-treated sample onto the cartridge at a flow rate of approximately 1 drop per second.[2]

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% TFA to remove polar interferences.[2]

-

Elution: Elute latanoprost with 1 mL of a solution of 50:50 acetonitrile/water with 0.1% TFA.[2]

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 150 µL) of the mobile phase used for LC-MS/MS analysis.[1]

Protocol 2: Simplified Solid-Phase Extraction using an Oasis HLB Cartridge

Oasis HLB is a water-wettable, polymeric sorbent that allows for a simplified, 3-step SPE protocol, eliminating the need for conditioning and equilibration steps.[3][4]

Materials and Reagents:

-

Oasis HLB SPE Cartridges (e.g., 1 cc/30 mg)

-

Latanoprost analytical standard

-

Internal Standard (IS) solution (e.g., deuterated latanoprost)

-

Methanol (HPLC or LC/MS grade)

-

Acetonitrile (HPLC or LC/MS grade)

-

Formic Acid or Ammonium Hydroxide (for pH adjustment)

-

Ultrapure water (Milli-Q or equivalent)

-

Biological matrix (e.g., plasma, urine)

-

SPE manifold

-

Centrifuge

-

Evaporator

Sample Pre-treatment:

-

Thaw biological samples on ice.

-

To 500 µL of the sample, add the internal standard solution.

-

Dilute the sample with an equal volume of 4% phosphoric acid in water or adjust the pH as needed for optimal retention.

Simplified SPE Procedure:

-

Loading: Directly load the pre-treated sample onto the Oasis HLB cartridge.[3][4]

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.

-

Elution: Elute latanoprost with 1 mL of methanol or acetonitrile. The elution solvent can be optimized by adjusting the pH with 2% formic acid or 2% ammonium hydroxide to improve recovery.[5]

-

Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the LC-MS/MS mobile phase.

Data Presentation

The following table summarizes quantitative data for latanoprost analysis from various studies. Note that the sample preparation methods may vary.

| Biological Matrix | Sample Preparation Method | Analytical Method | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Rabbit Aqueous Humor | Protein Precipitation | LC-MS/MS | 10 ng/mL | Not Reported | [1] |

| Rabbit Ciliary Body | Liquid-Liquid Extraction | LC-MS/MS | 80 ng/g | Not Reported | [1] |

| Plasma | Liquid-Liquid Extraction | LC-MS/MS | 0.5 ng/mL | Not Reported | |

| Ophthalmic Solution | Direct Injection (after dilution) | RP-HPLC-UV | 0.019 µg/mL | Not Reported | [6] |

| Ophthalmic Solution | Direct Injection (after dilution) | RP-HPLC-UV | 0.35 µg/mL | 98.0 - 102.0 | [7][8] |

Mandatory Visualization

Caption: Workflow for Solid-Phase Extraction of Latanoprost.

Conclusion

The provided solid-phase extraction protocols offer a reliable framework for the extraction of latanoprost from various biological matrices. The choice between a C18 or an Oasis HLB cartridge will depend on the specific requirements of the assay, including the need for a simplified and high-throughput method. For complex matrices like plasma, a thorough sample pre-treatment including protein precipitation is recommended to enhance the longevity of the SPE cartridge and the analytical column. Subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification of latanoprost at therapeutic concentrations. It is essential to validate the chosen method in the specific biological matrix to ensure it meets the required performance characteristics for the intended application.

References

- 1. researchgate.net [researchgate.net]

- 2. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 3. lcms.cz [lcms.cz]

- 4. waters.com [waters.com]

- 5. Oasis HLB SPE method development using the 20 bottle approach - Protocol - OneLab [onelab.andrewalliance.com]

- 6. researchgate.net [researchgate.net]

- 7. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note and Protocol for the Liquid-Liquid Extraction of Latanoprost using Latanoprost-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Latanoprost in biological matrices, specifically plasma, utilizing liquid-liquid extraction (LLE) with its deuterated internal standard, Latanoprost-d4. This method is crucial for pharmacokinetic studies, drug monitoring, and various research applications requiring precise and accurate measurement of Latanoprost.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described liquid-liquid extraction method coupled with LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for the analysis of Latanoprost.

Table 1: Method Validation Parameters for Latanoprost Quantification

| Parameter | Result |

| Linearity Range | 0.5 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |

| Accuracy | Within ±15% of the nominal concentration |

| Precision (%RSD) | < 15%[1] |

| Recovery | > 97%[2] |

| Matrix Effect | < 7%[2] |

Table 2: LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm)[1] |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water[1] |

| Flow Rate | Isocratic or Gradient (specifics to be optimized) |

| Injection Volume | 10 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Experimental Protocol: Liquid-Liquid Extraction of Latanoprost from Plasma

This protocol details the step-by-step procedure for the extraction of Latanoprost from plasma samples for subsequent analysis by LC-MS/MS.

Materials and Reagents:

-

Blank plasma

-

Latanoprost analytical standard

-

This compound (internal standard)

-

Ethyl acetate (HPLC grade)

-

Isopropanol (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.1% Formic acid in water

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Sample concentrator (e.g., nitrogen evaporator)

Procedure:

-

Preparation of Standards and Quality Control (QC) Samples:

-

Prepare stock solutions of Latanoprost and this compound in methanol.

-

Prepare working standard solutions of Latanoprost by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

-

Spike blank plasma with the Latanoprost working standards to create calibration curve (CC) standards and quality control (QC) samples at various concentrations (low, medium, and high).

-

-

Sample Preparation:

-

Thaw plasma samples (calibrators, QCs, and unknown samples) at room temperature.

-

Vortex the samples to ensure homogeneity.

-

-

Addition of Internal Standard:

-

To 100 µL of each plasma sample in a microcentrifuge tube, add a specific volume (e.g., 20 µL) of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of the extraction solvent mixture (ethyl acetate:isopropanol, 60:40 v/v) to each tube.[2]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

-

Phase Separation:

-

Centrifuge the tubes at a high speed (e.g., 13,000 rpm) for 15 minutes at 4°C to separate the organic and aqueous layers.[2]

-

-

Supernatant Transfer:

-

Carefully transfer the upper organic layer to a new clean microcentrifuge tube.

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in a specific volume (e.g., 150 µL) of the mobile phase (e.g., water:acetonitrile, 55:45 v/v).[2]

-

Vortex for 30 seconds to ensure complete dissolution.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.

-

Visualizations

Caption: Workflow for Latanoprost Liquid-Liquid Extraction.

This application note provides a robust and reliable method for the quantification of Latanoprost in plasma. The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations during sample preparation and analysis. This protocol can be adapted for other biological matrices with appropriate validation.

References

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Latanoprost in Biological Matrices Using Latanoprost-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Latanoprost is a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[2][3] Accurate quantification of latanoprost in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note presents a detailed, robust, and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of latanoprost, utilizing its deuterated analogue, Latanoprost-d4, as an internal standard (IS) to ensure high accuracy and precision.[2][4]

Experimental Protocols

Materials and Reagents

-

Latanoprost (≥99% purity)

-

This compound (IS, ≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, aqueous humor)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of latanoprost and this compound by dissolving the appropriate amount of each standard in methanol. Store at -20°C.[5]

-

Working Standard Solutions: Prepare serial dilutions of the latanoprost stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.[1]

-

Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for plasma samples.

-

To 100 µL of the plasma sample, add 20 µL of the internal standard working solution (this compound, 100 ng/mL).

-

Add 500 µL of a mixture of ethyl acetate and isopropanol (60:40, v/v) for extraction.[2][4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.[2]

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC-MS/MS Instrumentation and Conditions

UPLC System: Waters Acquity UPLC or equivalent. Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ) operated in Multiple Reaction Monitoring (MRM) mode.[5]

Table 1: UPLC Parameters

| Parameter | Value |

| Column | Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in water[2] |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid[2] |

| Flow Rate | 0.25 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 35°C[6] |

| Gradient Elution | As described in the table below |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 4.0 | 5 | 95 |

| 18.0 | 5 | 95 |

| 18.1 | 95 | 5 |

| 22.0 | 95 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |

| Capillary Voltage | 3.0 kV[5] |

| Source Temperature | 150°C[5] |

| Desolvation Temperature | 550°C[5] |

| Cone Gas Flow | 50 L/h[5] |

| Desolvation Gas Flow | 600 L/h[5] |

| Collision Gas | Argon |

Table 4: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Latanoprost | 433.3 | 319.2 | 30 | 15 |

| This compound | 437.3 | 323.2 | 30 | 15 |

Note: Cone voltage and collision energy may require optimization for specific instruments.

Data Presentation and Quantitative Analysis

The method was validated according to regulatory guidelines for bioanalytical method validation.